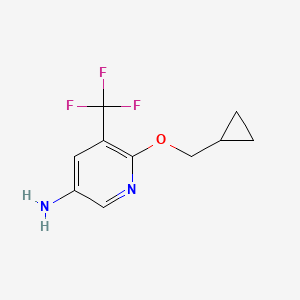
2-Bromo-4-ethynyl-1-propoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-ethynyl-1-propoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom at the second position, an ethynyl group at the fourth position, and a propoxy group at the first position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethynyl-1-propoxybenzene can be achieved through several steps:
Bromination: The starting material, 4-ethynyl-1-propoxybenzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, where 2-bromo-4-iodo-1-propoxybenzene reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Bromo-4-ethynyl-1-propoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The ethynyl group can participate in coupling reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Coupling Reactions: Formation of biaryl or polyaryl compounds.
Oxidation and Reduction: Formation of carbonyl compounds, alkenes, or alkanes.
科学的研究の応用
2-Bromo-4-ethynyl-1-propoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials such as polymers and liquid crystals.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
作用機序
The mechanism of action of 2-Bromo-4-ethynyl-1-propoxybenzene depends on its specific application. In coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product. The ethynyl group can participate in π-π interactions and conjugation, influencing the electronic properties of the compound.
類似化合物との比較
Similar Compounds
2-Bromo-4-ethynyl-1-methoxybenzene: Similar structure but with a methoxy group instead of a propoxy group.
2-Bromo-4-ethynyl-1-ethoxybenzene: Similar structure but with an ethoxy group instead of a propoxy group.
2-Bromo-4-ethynyl-1-butoxybenzene: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
2-Bromo-4-ethynyl-1-propoxybenzene is unique due to the specific combination of substituents on the benzene ring, which can influence its reactivity and applications. The propoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various chemical environments.
特性
IUPAC Name |
2-bromo-4-ethynyl-1-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-3-7-13-11-6-5-9(4-2)8-10(11)12/h2,5-6,8H,3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSHMHTVUSRXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C#C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine](/img/structure/B8122392.png)
![S 3-(4-Bromo-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester](/img/structure/B8122400.png)
![4-[(tert-Butoxycarbonyl-cyclopropylmethyl-amino)-methyl]-benzoic acid](/img/structure/B8122404.png)


![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B8122426.png)

![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclobutanecarboxamide](/img/structure/B8122445.png)



